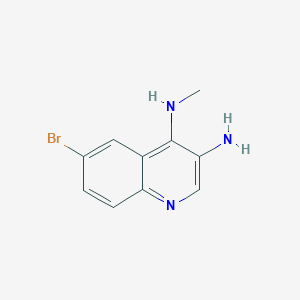

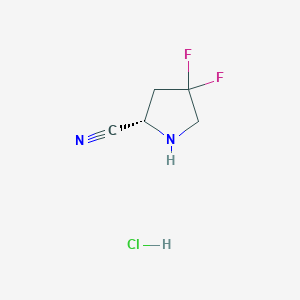

![molecular formula C9H6BrNO2S B2837122 Methyl 4-bromobenzo[d]thiazole-7-carboxylate CAS No. 2091461-95-7](/img/structure/B2837122.png)

Methyl 4-bromobenzo[d]thiazole-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-bromobenzo[d]thiazole-7-carboxylate is a useful research compound. Its molecular formula is C9H6BrNO2S and its molecular weight is 272.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Methyl 4-bromobenzo[d]thiazole-7-carboxylate is an essential compound in the field of organic chemistry, specifically in the synthesis and characterization of various organic compounds. For instance, it is a critical starting material or intermediate in the synthesis of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, which have been characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis, and single crystal X-ray diffraction (SC-XRD) (Haroon et al., 2019). These compounds exhibit significant nonlinear optical (NLO) properties, which are crucial for technological applications, highlighting the role of this compound in the development of NLO materials.

Drug Discovery Building Blocks

The compound also serves as a versatile building block in drug discovery. Durcik et al. (2020) described an elegant synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, starting from this compound. These derivatives are crucial for exploring chemical space around potential drug molecules, demonstrating the compound's utility in medicinal chemistry as a precursor for creating new pharmacophores (Durcik et al., 2020).

Catalysis

In the realm of catalysis, thiazolium-ion-based organic ionic liquids, derived in part from similar thiazole compounds, have been shown to promote the benzoin condensation, a fundamental chemical reaction in synthetic chemistry (Davis & Forrester, 1999). This application underlines the importance of this compound and related structures in facilitating chemical transformations through catalysis.

Antitumor and Antifilarial Agents

Another critical application is in the synthesis of compounds with potential antitumor and antifilarial activities. For example, Kumar et al. (1993) prepared methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives, which showed promising results against leukemia L1210 cell proliferation and in vivo antifilarial activity against Acanthocheilonema viteae, highlighting the therapeutic potential of derivatives synthesized from this compound (Kumar et al., 1993).

Mecanismo De Acción

Target of Action

Methyl 4-bromobenzo[d]thiazole-7-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to exhibit a wide range of biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various physiological changes . The specific interactions and resulting changes caused by this compound remain to be elucidated.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels

Propiedades

IUPAC Name |

methyl 4-bromo-1,3-benzothiazole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-9(12)5-2-3-6(10)7-8(5)14-4-11-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIJVRYPFNJDPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-propenenitrile](/img/structure/B2837043.png)

![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)

![5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837046.png)

![N-(4-ethylphenyl)-2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2837047.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2837055.png)

![6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2837056.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide](/img/structure/B2837059.png)

![1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2837062.png)